molecular formula C25H31N3O2 B2779859 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942863-98-1

1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

カタログ番号: B2779859
CAS番号: 942863-98-1
分子量: 405.542
InChIキー: YIHYHRRMCDEGJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via an ethylphenoxy bridge. The 2,5-dimethylphenoxy substituent on the ethyl chain distinguishes it from structurally analogous compounds.

特性

IUPAC Name

1-butyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-4-5-12-27-17-20(16-24(27)29)25-26-21-8-6-7-9-22(21)28(25)13-14-30-23-15-18(2)10-11-19(23)3/h6-11,15,20H,4-5,12-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHYHRRMCDEGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

作用機序

The mechanism of action of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with various molecular targets:

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The position of methyl groups on the phenoxy ring significantly influences steric and electronic properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (Target) 2,5-dimethylphenoxy C25H31N3O2 405.54 Para-substitution reduces steric hindrance
1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 2,3-dimethylphenoxy C25H31N3O2 405.54 Ortho-substitution increases steric bulk
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride 2,6-dimethylphenoxy C25H32ClN3O2 442.00 Di-ortho substitution; hydrochloride salt enhances solubility
  • Electronic Effects : Methyl groups at the 2,5-positions provide balanced electron-donating effects, possibly enhancing π-π interactions with aromatic residues in target proteins.

Variations in the Pyrrolidinone Substituent

  • Piperidinyl Derivative: The compound 1-(4-butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one replaces the phenoxyethyl chain with a piperidinyl-oxoethyl group. This substitution introduces a tertiary amine, which could improve water solubility and alter metabolic stability.

Patent-Based Analogues

  • EP 2 585 462 B1 Derivatives: Compounds such as 1-ethyl-7-methyl-3-{4-[(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazol-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one feature fused heterocyclic systems. These structures highlight the versatility of benzimidazole-pyrrolidinone hybrids in drug discovery, though their pharmacological profiles remain distinct due to divergent substituents.

Discussion of Implications

  • Physicochemical Properties: The hydrochloride salt of the 2,6-dimethylphenoxy analogue (MW 442.0) demonstrates how salt formation can enhance solubility for pharmaceutical formulations .
  • Biological Activity : While specific activity data are unavailable in the provided evidence, structural trends suggest that para-substituted derivatives (e.g., the target compound) may offer superior target engagement compared to ortho-substituted variants due to reduced steric clash.

生物活性

1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound's structure suggests a multifaceted mechanism of action, which may include interactions with hypoxic tumor environments and DNA.

  • Molecular Formula : C25H31N3O2
  • Molecular Weight : 405.5 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily linked to its structural characteristics that allow it to function as a bioreductive agent. Benzimidazole derivatives are known for their ability to selectively target hypoxic cells, which are often resistant to conventional therapies. The following mechanisms have been identified:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, particularly under hypoxic conditions. This is facilitated through:
    • Induction of apoptosis via caspase activation.
    • DNA damage leading to cell cycle arrest and subsequent cell death .
  • Hypoxia Selectivity : The compound's design allows it to preferentially accumulate in hypoxic tumor regions, enhancing its therapeutic efficacy while minimizing damage to normal tissues .

In Vitro Studies

Recent studies have evaluated the anticancer properties of benzimidazole derivatives similar to 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one. Key findings include:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
  • Assays Conducted :
    • WST-1 Assay : Used to determine antiproliferative activity after 48 hours of exposure.
    • Caspase 3/7 Assay : Measured apoptosis induction.
    • DNA Damage Assay : Evaluated the extent of DNA damage caused by the compound.
CompoundCell LineIC50 (µM)Apoptosis InductionDNA Damage
1-butyl...A54915YesYes
1-butyl...WM11520YesYes

Note: IC50 values represent the concentration required for 50% inhibition of cell growth compared to control cells .

Case Studies

A notable case study involved the use of benzimidazole derivatives in a clinical setting where patients with advanced cancers were treated with compounds targeting hypoxic tumor environments. Results indicated improved patient outcomes and reduced tumor sizes in those receiving treatment with compounds structurally related to 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。